"physicochemical characteristics of N-methyl-1-phenylpiperidin-3-amine"
"physicochemical characteristics of N-methyl-1-phenylpiperidin-3-amine"
An In-Depth Technical Guide to the Physicochemical Characteristics of N-methyl-1-phenylpiperidin-3-amine
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical characteristics of N-methyl-1-phenylpiperidin-3-amine, a disubstituted piperidine derivative of significant interest in medicinal chemistry and drug development. As a molecule incorporating a phenyl group, a tertiary amine within the piperidine ring, and a secondary amine substituent, its properties are governed by a complex interplay of these functional groups. This document is intended for researchers, scientists, and drug development professionals, offering not only a summary of key molecular properties but also detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.
Molecular Identity and Structural Features
The foundational step in characterizing any chemical entity is to establish its precise identity. N-methyl-1-phenylpiperidin-3-amine is a chiral molecule featuring a phenyl group attached to the piperidine nitrogen, and a methylamine group at the 3-position of the ring.
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IUPAC Name: N-methyl-1-phenylpiperidin-3-amine
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Molecular Formula: C₁₂H₁₈N₂
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Chemical Structure:
Caption: 2D structure of N-methyl-1-phenylpiperidin-3-amine.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| IUPAC Name | N-methyl-N-phenylpiperidin-4-amine | PubChem CID: 24696612[1] |
| CAS Number | 200413-57-6 | PubChem CID: 24696612[1] |
| Molecular Formula | C₁₂H₁₈N₂ | PubChem CID: 24696612[1] |
| Molecular Weight | 190.28 g/mol | PubChem CID: 24696612[1] |
| Canonical SMILES | CN(C1CCNCC1)C2=CC=CC=C2 | PubChem CID: 24696612[1] |
Ionization Constant (pKa)
The pKa values of a molecule are critical as they dictate the extent of ionization at a given pH. This, in turn, influences solubility, permeability across biological membranes, and receptor-binding interactions. N-methyl-1-phenylpiperidin-3-amine has two basic nitrogen centers: the tertiary aniline-like nitrogen (N1) and the secondary aliphatic amine nitrogen (N2).
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N1 (Tertiary Aniline-like): The lone pair on this nitrogen is delocalized into the phenyl ring, significantly reducing its basicity. The pKa is expected to be low, likely in the range of 4-5.
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N2 (Secondary Aliphatic Amine): This nitrogen is part of a flexible side chain and is expected to be a stronger base. Typical pKa values for secondary aliphatic amines are in the range of 9-11.[3]
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration remains a highly accurate and widely used method for pKa determination due to its precision and direct measurement of pH changes upon addition of a titrant.[3][4][5]
Methodology:
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Sample Preparation: Accurately weigh approximately 10-20 mg of N-methyl-1-phenylpiperidin-3-amine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a solution of known ionic strength (e.g., 0.1 M KCl) to maintain constant activity coefficients.[3]
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Titration Setup: Place the solution in a temperature-controlled vessel (e.g., 25°C) and use a calibrated pH electrode to monitor the pH.[5]
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Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.[6]
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Data Acquisition: Record the pH of the solution after each addition of the titrant, ensuring the system has reached equilibrium.
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Data Analysis: Generate a titration curve by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where half of each respective amine group has been protonated.[3] Given the expected separation in pKa values, two distinct inflection points should be observable.
Causality of Experimental Choices:
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Ionic Strength Adjustment: Using a salt solution like KCl minimizes variations in the activity of ions as the titration progresses, leading to a more accurate pKa determination.
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Temperature Control: Dissociation constants are temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducibility.[5]
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.[8][9]
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LogP: Refers to the partition coefficient of the neutral species.
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LogD: Refers to the distribution coefficient at a specific pH, accounting for all ionic species. For a basic compound like this, LogD will be lower than LogP at pH values below its pKa.
Given its structure, N-methyl-1-phenylpiperidin-3-amine is expected to have a moderate LogP value, estimated to be in the range of 2.0 - 3.0.
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the traditional and most reliable method for determining LogP, providing a direct measure of the partitioning at equilibrium.[8]
Methodology:
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Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them overnight and then separating the layers. This ensures that the volumes of the two phases do not change during the experiment.
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Sample Preparation: Prepare a stock solution of the compound in the aqueous phase. The concentration should be high enough for accurate measurement but low enough to avoid saturation in either phase.
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Partitioning: Add a known volume of the aqueous stock solution to a known volume of the pre-saturated n-octanol in a glass vial.
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Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
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Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
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Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[8]
Causality of Experimental Choices:
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Pre-saturation of Solvents: Octanol and water are partially miscible. Pre-saturation prevents volume changes during the experiment, which would alter the concentration and lead to inaccurate results.
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Centrifugation: This step is crucial to break up any micro-emulsions that may have formed during shaking, ensuring a clean separation of the two phases for accurate sampling.
Aqueous Solubility
Solubility is a fundamental property that affects drug dissolution and subsequent absorption.[11] Poor aqueous solubility is a major hurdle in drug development.[12] The solubility of N-methyl-1-phenylpiperidin-3-amine will be highly pH-dependent due to its two basic centers. It is expected to have low solubility at neutral and high pH (as the free base) and significantly higher solubility at acidic pH where it will exist as a protonated salt.
Experimental Protocol: Equilibrium Shake-Flask Solubility Assay
This method determines the thermodynamic solubility, which is the true equilibrium solubility of the compound.[12][13]
Methodology:
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Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).
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Equilibration: Agitate the vials at a constant temperature (e.g., 37°C to mimic physiological conditions) for 24-48 hours. This extended time is necessary to ensure that the solution has reached equilibrium with the solid phase.[13]
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Phase Separation: After equilibration, allow the vials to stand, and then filter or centrifuge the samples to remove all undissolved solid.
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Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
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Data Analysis: The measured concentration at each pH represents the equilibrium solubility. A pH-solubility profile can then be generated.
Causality of Experimental Choices:
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Use of Excess Solid: This ensures that a saturated solution is formed and that equilibrium is maintained throughout the experiment.
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pH-Dependent Measurement: For an ionizable compound, a single solubility value is insufficient. Creating a pH-solubility profile provides a comprehensive understanding of its behavior in different physiological environments (e.g., stomach vs. intestine).[13]
Predicted Spectroscopic Characteristics
While experimental spectra are definitive, a predictive analysis based on the molecular structure provides a valuable framework for spectral interpretation and confirmation of identity.
¹H NMR Spectroscopy
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Aromatic Protons (Phenyl Ring): Expected to appear in the δ 6.8-7.5 ppm region. The substitution pattern will lead to a complex multiplet.
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Piperidine Ring Protons: These aliphatic protons will appear in the δ 1.5-3.5 ppm range. Protons on carbons adjacent to the nitrogen atoms (C2, C5, C3) will be deshielded and appear further downfield.[14]
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N-H Proton (Secondary Amine): A broad singlet is expected, typically in the δ 1-5 ppm range. Its chemical shift is concentration-dependent, and the signal will disappear upon D₂O exchange.[15][16]
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N-CH₃ Protons (Secondary Amine): A singlet or doublet (if coupled to the N-H proton) is expected around δ 2.2-2.6 ppm.
¹³C NMR Spectroscopy
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Aromatic Carbons: Signals will be in the δ 110-150 ppm region. The carbon attached to the nitrogen (ipso-carbon) will be significantly affected.
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Piperidine Ring Carbons: Aliphatic carbons will appear in the δ 20-60 ppm range. Carbons directly bonded to nitrogen will be deshielded and appear further downfield (e.g., 40-60 ppm).[14]
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N-CH₃ Carbon: A signal is expected in the δ 30-45 ppm region.
Infrared (IR) Spectroscopy
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N-H Stretch (Secondary Amine): A single, moderate to weak, sharp absorption band is expected around 3300-3500 cm⁻¹.[15][16]
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C-H Stretch (Aromatic): Absorptions will appear just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Absorptions will appear just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Several sharp bands are expected in the 1450-1600 cm⁻¹ region.
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C-N Stretch: These will appear in the fingerprint region, typically between 1000-1350 cm⁻¹.[14]
Mass Spectrometry
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Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 190. According to the Nitrogen Rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent.
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Major Fragmentation Pathways: Expect fragmentation via alpha-cleavage adjacent to the nitrogen atoms. Common fragments would include the loss of the methyl group, cleavage of the piperidine ring, and loss of the methylamine side chain.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical characteristics of N-methyl-1-phenylpiperidin-3-amine, combining predicted values with established ranges for similar functional groups.
Table 2: Summary of Physicochemical Data
| Parameter | Predicted Value / Expected Range | Significance in Drug Development |
| Molecular Weight | 190.28 g/mol | Influences diffusion and falls within Lipinski's Rule of Five. |
| pKa₁ (Tertiary Aniline) | 4.0 - 5.0 | Low basicity, largely uncharged at physiological pH. |
| pKa₂ (Secondary Amine) | 9.0 - 11.0 | High basicity, predominantly protonated at physiological pH. |
| LogP | 2.0 - 3.0 | Indicates good potential for membrane permeability. |
| Aqueous Solubility | pH-dependent | Low at pH > 10; high at acidic pH. Crucial for formulation design. |
Conclusion
The physicochemical properties of N-methyl-1-phenylpiperidin-3-amine define its behavior in both chemical and biological systems. Its dual basic centers result in complex pH-dependent behavior, which is a critical consideration for any application in drug development. The moderate lipophilicity suggests a favorable profile for crossing biological membranes. This guide provides the foundational knowledge and robust experimental frameworks necessary for the comprehensive characterization of this and structurally related compounds, enabling researchers to make informed decisions during the drug discovery and development process.
References
- Raytor. (2026, January 22).
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- American Pharmaceutical Review. (2013, April 2).
- ResearchGate. (n.d.).
- MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- Benchchem. (n.d.). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.
- ACS Publications. (2024, January 26).
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- DOI. (n.d.). Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as.
- PMC. (n.d.).
- Chemaxon Docs. (n.d.).
- Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
- Pion Inc. (2024, January 16). Introduction to log P and log D measurement using PionT3.
- Molinspiration. (n.d.).
- PubChem. (n.d.). 1-Benzyl-N-methylpiperidin-3-amine.
- PubChem. (n.d.). N-methyl-N-phenylpiperidin-4-amine.
- PubChem. (n.d.). 1-methyl-N-phenylpiperidin-4-amine.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines.
- NC State University Libraries. (n.d.). 24.
Sources
- 1. N-methyl-N-phenylpiperidin-4-amine | C12H18N2 | CID 24696612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-methyl-N-phenylpiperidin-4-amine | C12H18N2 | CID 89642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Introduction to log P and log D in drug development [pion-inc.com]
- 10. agilent.com [agilent.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. raytor.com [raytor.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 16. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
